1-(4-Formylphenyl)-1h-indole-5-carboxylic acid

Mass Spectrometry Analytical Chemistry Metabolomics

Researchers requiring bifunctional indole scaffolds often face supply gaps for intermediates with orthogonal reactive handles. This compound addresses that need with a defined dual-functionalization pattern-a 4-formylphenyl group at N1 and a carboxylic acid at C5-enabling stepwise conjugation without protecting group manipulation. - Orthogonal Handles: Aldehyde for reductive amination/hydrazone formation; carboxylic acid for subsequent amide coupling or esterification. - Validated Identity: Confirmed by MassBank spectral data (precursor ion m/z 203.08349) and DSSTox registry (DTXSID10697985) for analytical method development. - Structural Precision: Distinct from 4-(1H-indol-1-yl)benzaldehyde (lacks C5-COOH) and indole-5-carboxylic acid (lacks N1-formylphenyl).

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 201036-31-9
Cat. No. B3367917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
CAS201036-31-9
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20)
InChIKeyKAVMFBDXYINUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Formylphenyl)-1H-indole-5-carboxylic acid: Chemical Profile & Procurement


1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (CAS 201036-31-9) is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol, featuring an indole core substituted at the N1 position with a 4-formylphenyl group and at the C5 position with a carboxylic acid moiety [1]. The compound is cataloged in authoritative chemical databases, including the EPA DSSTox registry (DTXSID10697985), which provides a standardized entry for chemical safety and procurement reference [2].

Dual orthogonal reactive handles (aldehyde + carboxylic acid) for sequential derivatization
Distinct mass spectrometry signature supports identity confirmation
EPA DSSTox curated record facilitates regulatory documentation

Why Generic Substitution Fails


Generic substitution among indole-5-carboxylic acid derivatives is not scientifically valid due to the compound's unique dual-functionalization pattern. The concurrent presence of the 4-formylphenyl group at the N1 position and the carboxylic acid at the C5 position creates a distinct reactivity profile that is not replicated by simpler indole-5-carboxylic acids or N-substituted indoles lacking the C5 carboxylate . This substitution pattern is critical for applications requiring both a reactive aldehyde handle for conjugation or condensation and a carboxylic acid group for metal chelation or further derivatization, a combination absent in close analogs such as 4-(1H-indol-1-yl)benzaldehyde (which lacks the C5 carboxylic acid) and indole-5-carboxylic acid (which lacks the N1 formylphenyl group) .

Indole-5-carboxylic acid lacks the N1 formylphenyl group; cannot provide aldehyde reactivity for conjugation
4-(1H-indol-1-yl)benzaldehyde lacks the C5 carboxylic acid group; cannot provide carboxylate reactivity for amidation or chelation

Differentiation from Structural Analogs


Distinctive Precursor Ion Signature

In negative-ion mode mass spectrometry, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid exhibits a characteristic [M-H]- precursor ion at m/z 203.08349 [1]. This signature is distinct from that of indole-5-carboxylic acid ([M-H]- at m/z 160.0404, calculated from C9H7NO2) and 4-(1H-indol-1-yl)benzaldehyde ([M-H]- at m/z 220.0768, calculated from C15H11NO), enabling unambiguous identification and purity assessment in synthetic workflows.

MS Ion Signature
Class-level
Target: m/z 203.08349 ([M-H]-)
Indole-5-COOH: calc. 160.0404
4-(1H-indol-1-yl)benzaldehyde: calc. 220.0768
Supports compound identity confirmation
Based on MassBank data; negative-ion ESI
Mass Spectrometry Analytical Chemistry Metabolomics

EPA DSSTox Curation Status

1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is registered in the EPA DSSTox database under DTXSID10697985, indicating a curated and validated chemical record suitable for regulatory and safety assessments [1]. In contrast, many custom-synthesized indole derivatives lack such standardized curation, complicating compliance documentation and hazard communication.

Regulatory Curation
Class-level
DSSTox curated record (DTXSID10697985) present
Supports regulatory documentation and SDS
Absent for many custom analogs
Regulatory Science Chemical Safety Environmental Chemistry

Dual-Handle Synthetic Versatility

The compound possesses two orthogonal reactive handles: a 4-formylphenyl group capable of condensation, reductive amination, and hydrazone formation, and a carboxylic acid group at the C5 position of the indole ring available for amidation, esterification, and metal coordination . In contrast, indole-5-carboxylic acid provides only the carboxylic acid handle, while 4-(1H-indol-1-yl)benzaldehyde offers only the aldehyde handle . This dual functionality enables sequential or orthogonal derivatization strategies not possible with either single-handle analog.

Reactive Handles
Class-level
2 orthogonal handles (aldehyde + COOH)
Enables sequential orthogonal derivatization
Based on functional group analysis
Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Application Scenarios


Orthogonal Derivatization for Library Synthesis

The compound's dual aldehyde and carboxylic acid handles enable sequential functionalization, making it a strategic building block for generating diverse compound libraries. The aldehyde group can be first elaborated via reductive amination or hydrazone formation, while the carboxylic acid remains available for subsequent amide coupling or esterification [1]. This orthogonality reduces the number of synthetic steps compared to using sequential single-handle intermediates.

Metabolomics Reference Standard

The validated MassBank spectral data [1] and DSSTox curation [2] support the use of this compound as a reference standard for LC-MS/MS method development and metabolomics workflows. Its distinct precursor ion (m/z 203.08349) provides a reliable marker for compound identification and quantification in complex biological matrices.

Chemical Probes Targeting Metalloenzymes

The indole-5-carboxylic acid moiety has demonstrated metal-chelating capability in the context of HIV-1 integrase inhibitors [1]. While direct activity data for this specific compound are limited, the structural analogy suggests potential as a scaffold for developing probes targeting metalloenzymes, with the formylphenyl group providing a site for installing reporter tags or affinity handles.

Application
Selection Property
Validation Focus
Orthogonal derivatization library synthesis
Dual reactive handles (aldehyde + COOH)
Sequential derivatization strategy
Metabolomics reference standard
Validated MassBank spectral data and DSSTox curation
LC-MS/MS method development and analyte identification
Scaffold for metalloenzyme probe design
Structural analogy to indole-5-carboxylic acid metal-chelating motif
Metal-binding assay context (class-level analogy)

Technical Documentation Hub

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